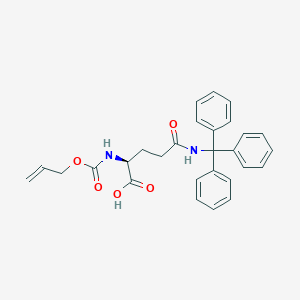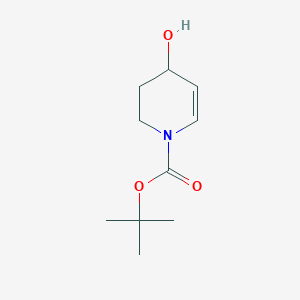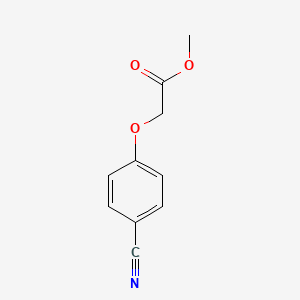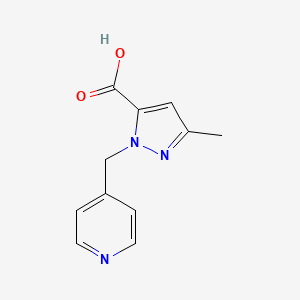![molecular formula C14H22O B2506975 [(2-Ethylhexyl)oxy]benzene CAS No. 82001-49-8](/img/structure/B2506975.png)
[(2-Ethylhexyl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Ethylhexyl)oxy]benzene is an organic compound with the chemical formula C14H22O. It appears as a colorless or pale yellow liquid and is known for its aromatic odor. This compound is often used as a solvent and reaction medium in organic synthesis .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in the formulation of sunscreens, where they function as uv filters .
Mode of Action
It’s known that compounds with similar structures, when used in sunscreens, absorb uv radiation and convert it into less harmful heat, thereby protecting the skin from damage .
Biochemical Pathways
Uv filters in general help prevent dna damage and the initiation of carcinogenesis by absorbing harmful uv radiation .
Result of Action
Uv filters in general help prevent skin damage, premature skin aging, and skin cancers by absorbing harmful uv radiation .
Action Environment
The action, efficacy, and stability of [(2-Ethylhexyl)oxy]benzene can be influenced by various environmental factors. For instance, exposure to sunlight can cause some UV filters to degrade and lose their effectiveness . The pH, temperature, and humidity of the environment might also affect the stability and effectiveness of the compound .
Méthodes De Préparation
[(2-Ethylhexyl)oxy]benzene can be synthesized through various methods. One common method involves the reaction of 2-ethylhexylphenol with dichloroethyl phosphate . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
[(2-Ethylhexyl)oxy]benzene undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
[(2-Ethylhexyl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reaction medium in various organic synthesis processes.
Biology: The compound can be utilized in the preparation of biological samples and as a solvent for biological assays.
Medicine: It may be used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: This compound is employed in the production of perfumes, cosmetics, and herbal preparations.
Comparaison Avec Des Composés Similaires
[(2-Ethylhexyl)oxy]benzene can be compared with other similar compounds, such as:
[(2-Ethylhexyl)oxy]toluene: This compound has a similar structure but with a methyl group attached to the benzene ring, which may alter its chemical properties and reactivity.
[(2-Ethylhexyl)oxy]anisole: This compound contains a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
[(2-Ethylhexyl)oxy]phenol: The presence of a hydroxyl group in this compound can lead to different hydrogen bonding interactions and reactivity compared to this compound.
This compound stands out due to its unique combination of an ethylhexyl group and an aromatic benzene ring, providing distinct solubility and reactivity characteristics.
Propriétés
IUPAC Name |
2-ethylhexoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHHTMCCZGLPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)
![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
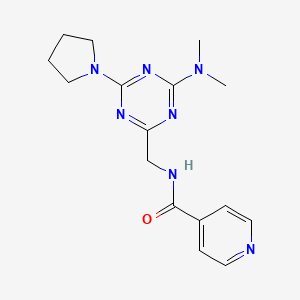
![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2506899.png)
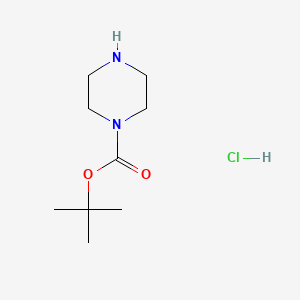
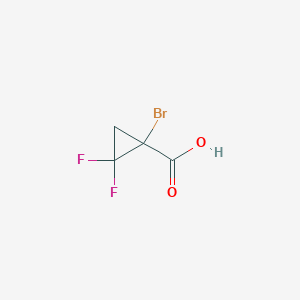
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)
![1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2506909.png)
